molecular formula C13H15BrClNO B1522039 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride CAS No. 1211328-07-2

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride

Cat. No. B1522039
M. Wt: 316.62 g/mol
InChI Key: DILLPQADXXGCFB-UHFFFAOYSA-N
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Description

“{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1211328-07-2 . It has a molecular weight of 316.62 . The IUPAC name for this compound is N-{2-[(6-bromo-2-naphthyl)oxy]ethyl}-N-methylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Derivatization and Analysis of Amines

A study by Sacher, Lenz, and Brauch (1997) presented methods for the determination of aliphatic amines, including methylamine and ethylamine, in wastewater and surface water using derivatization techniques. This research is relevant for understanding the derivatization potential of similar compounds in environmental samples (Sacher, Lenz, & Brauch, 1997).

Synthesis and Antimicrobial Studies

Mayekar et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives featuring a 6-bromonaphthalene moiety, similar to the core structure of the compound . These derivatives exhibited antimicrobial activities, suggesting the potential of the bromonaphthalene core in developing biologically active molecules (Mayekar et al., 2010).

Application in Catalysis and Organic Synthesis

Orthometalation of Amines

The work by Vicente et al. (1997) on orthometalation of primary benzylamines and (2-phenylethyl)amine provides insights into how similar compounds might undergo metal-mediated reactions to form complex structures. This research demonstrates the utility of such reactions in organic synthesis and potential applications in medicinal chemistry (Vicente et al., 1997).

Environmental and Analytical Chemistry

Secondary Organic Aerosol Formation

Research on primary aliphatic amines, including methylamine and ethylamine, with NO3 radical indicates the formation of secondary organic aerosols. This study by Malloy et al. (2008) could provide a basis for understanding atmospheric reactions and environmental impacts of similar bromonaphthalene derivatives (Malloy et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO.ClH/c1-15-6-7-16-13-5-3-10-8-12(14)4-2-11(10)9-13;/h2-5,8-9,15H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILLPQADXXGCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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